molecular formula C18H20ClN3O4S B12476549 N-[3-(acetylamino)phenyl]-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide

N-[3-(acetylamino)phenyl]-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No.: B12476549
M. Wt: 409.9 g/mol
InChI Key: NFRTZCDKXIRCJN-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a chlorophenyl group, and a methylsulfonyl group attached to an alaninamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Chlorination: The chlorophenyl group is introduced via chlorination reactions.

    Sulfonylation: The methylsulfonyl group is added through sulfonylation reactions.

    Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(acetylamino)phenyl)-4-methyl-3-nitrobenzamide
  • N-(3-(acetylamino)phenyl)-4-methoxy-3-nitrobenzamide
  • N-(3-(acetylamino)phenyl)-2-chloro-4-nitrobenzamide

Uniqueness

N-[3-(acetylamino)phenyl]-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H20ClN3O4S

Molecular Weight

409.9 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(4-chloro-N-methylsulfonylanilino)propanamide

InChI

InChI=1S/C18H20ClN3O4S/c1-12(22(27(3,25)26)17-9-7-14(19)8-10-17)18(24)21-16-6-4-5-15(11-16)20-13(2)23/h4-12H,1-3H3,(H,20,23)(H,21,24)

InChI Key

NFRTZCDKXIRCJN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)NC(=O)C)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C

Origin of Product

United States

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